Allopregnanolone-d4

LC-MS/MS Isotope Dilution Neurosteroid Analysis

Accurate LC-MS/MS quantification of allopregnanolone in biological matrices is confounded by endogenous background interference and matrix effects. Allopregnanolone-d4 resolves this as a stable isotope-labeled internal standard with a +4 Da mass shift, 98 atom% D isotopic purity, and non-exchangeable 17α,21,21,21-d4 labeling. • Validated IS in clinical LC-MS/MS methods for serum allopregnanolone in third-trimester pregnancy cohorts, achieving quantitative recovery (100% ± 15%) with negligible matrix effects. • Non-exchangeable deuterium pattern ensures signal stability throughout sample processing and analysis. • 98 atom% D enrichment supports robust quantification across wide dynamic ranges in plasma, serum, and brain tissue.

Molecular Formula C21H30O2D4
Molecular Weight 322.53
CAS No. 203805-85-0
Cat. No. B602719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllopregnanolone-d4
CAS203805-85-0
Synonyms1-(3-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone
Molecular FormulaC21H30O2D4
Molecular Weight322.53
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
InChIInChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15+,16-,17+,18-,19-,20-,21+/m0/s1/i8D2,10D,15D/t10?,14-,15+,16-,17+,18-,19-,20-,21+
Commercial & Availability
Standard Pack Sizes1 mg / 0.005 g / 0.01 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allopregnanolone-d4 Internal Standard


Allopregnanolone-d4 is a stable isotope-labeled analog of the endogenous neurosteroid allopregnanolone (brexanolone). It is synthesized by replacing four hydrogen atoms with deuterium at specific positions (17α,21,21,21-d4), resulting in a molecular weight increase of 4 Da relative to the unlabeled compound . This deuterated compound is primarily employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to enable accurate and precise quantification of allopregnanolone in complex biological matrices, such as serum, plasma, and brain tissue [1].

Allopregnanolone-d4 vs. Generic Analogs


In LC-MS/MS-based quantification, the choice of internal standard is critical for correcting matrix effects, recovery losses, and instrument variability. While several deuterated neurosteroid standards exist (e.g., allopregnanolone-d5, progesterone-d9), they are not analytically interchangeable due to variations in isotopic enrichment, deuterium labeling pattern, and resulting mass shift. These differences directly impact assay specificity, linearity, and accuracy, particularly when separating the analyte from endogenous isomers or co-eluting metabolites [1]. Allopregnanolone-d4's specific +4 Da mass shift and established performance characteristics in validated clinical methods provide a distinct and verifiable advantage over non-deuterated allopregnanolone and alternative deuterated analogs .

Allopregnanolone-d4 Performance Evidence


Isotopic Enrichment Comparison

Allopregnanolone-d4 exhibits a certified isotopic enrichment of 98 atom % D, as specified by the manufacturer . In contrast, the endogenous target analyte, allopregnanolone, possesses a natural abundance of approximately 0.015% deuterium. This >6500-fold enrichment in the internal standard ensures a minimal isotopic contribution to the analyte signal, a prerequisite for accurate quantification via isotope dilution mass spectrometry (IDMS).

LC-MS/MS Isotope Dilution Neurosteroid Analysis

Recovery and Matrix Effect Correction

In a validated LC-MS/MS method for quantifying allopregnanolone in maternal serum, the use of allopregnanolone-d4 as the internal standard achieved mean recoveries of 100% ± 15% across all analytes and rendered matrix effects negligible [1]. This performance is contrasted with methods lacking a deuterated internal standard or employing a structurally dissimilar analog, which typically suffer from significant ion suppression or enhancement, leading to inaccurate quantification.

LC-MS/MS Validation Matrix Effects Clinical Chemistry

Mass Shift Selectivity

Allopregnanolone-d4 provides a +4 Da mass shift from the unlabeled analyte (MW 318.5 → 322.5) . This specific shift is distinct from other commercially available deuterated allopregnanolone analogs, such as allopregnanolone-d5 (+5 Da) and progesterone-d9 (+9 Da). The +4 Da shift is particularly advantageous when analyzing complex biological samples containing multiple neuroactive steroid isomers, as it minimizes the risk of isotopic interference from co-eluting endogenous compounds or metabolites that may share similar mass-to-charge ratios.

Mass Spectrometry Isotopic Interference Steroidomics

Deuterium Exchange Resistance

Allopregnanolone-d4 is labeled exclusively at non-exchangeable aliphatic positions (17α,21,21,21) . This contrasts with steroids labeled at α-keto or hydroxyl positions, which are susceptible to back-exchange under certain pH or temperature conditions. For example, progesterone-d9, which contains deuterium atoms near the 3-keto group, has been shown to undergo complete deuterium-hydrogen exchange under acidic methanolysis conditions [1]. The specific labeling pattern of allopregnanolone-d4 confers superior stability during sample preparation, storage, and analysis, ensuring the internal standard remains isotopically pure throughout the analytical workflow.

Isotope Exchange Sample Preparation Stability Method Robustness

Clinical Method Validation

A 2025 clinical study successfully employed allopregnanolone-d4 as the internal standard to develop and validate a non-derivatized LC-MS/MS method for quantifying allopregnanolone and four related isomers in maternal serum [1]. The method demonstrated linearity with correlation coefficients >0.999, intra- and inter-assay imprecision <15%, and was applied to a large cohort of third-trimester pregnancies. This level of validation in a clinically relevant matrix is not available for all deuterated allopregnanolone analogs, providing a specific, citable reference for assay development.

Clinical Validation Pregnancy Neuroactive Steroid Monitoring

Allopregnanolone-d4 Validated Applications


LC-MS/MS Analysis in Human Serum

Allopregnanolone-d4 is the validated internal standard of choice for quantifying endogenous allopregnanolone in human serum, as demonstrated in a 2025 study of maternal serum during the third trimester of pregnancy [1]. The method achieved quantitative recovery (100% ± 15%) and negligible matrix effects, enabling accurate determination of neuroactive steroid concentrations in clinical cohorts. This application is directly transferable to studies investigating postpartum depression, premenstrual dysphoric disorder, and other conditions associated with dysregulated allopregnanolone levels.

Preclinical Pharmacokinetic Studies

In drug development, accurate measurement of allopregnanolone and its metabolites in plasma and brain tissue is critical for pharmacokinetic/pharmacodynamic (PK/PD) modeling. Allopregnanolone-d4 serves as the internal standard in validated LC-MS/MS methods for rat plasma and brain, providing the specificity required to distinguish administered allopregnanolone from endogenous background levels [2]. Its high isotopic purity (98 atom % D) and stable labeling pattern ensure robust quantification across a wide dynamic range.

IDMS Reference Measurement

For establishing metrological traceability in clinical chemistry, IDMS is the gold standard. Allopregnanolone-d4, with its certified isotopic enrichment of 98 atom % D , is suitable for use as a primary internal standard in the development of reference measurement procedures for allopregnanolone in serum. Its defined +4 Da mass shift and resistance to hydrogen-deuterium exchange are essential for maintaining accuracy and precision in high-order reference methods.

Metabolic Pathway Tracing

While primarily an analytical standard, allopregnanolone-d4 can also be employed as a stable isotope tracer in cellular or in vivo metabolism studies. Its deuterium atoms at 17α,21,21,21 provide a distinct mass signature that can be tracked via mass spectrometry to investigate the conversion of progesterone to allopregnanolone and its subsequent metabolic fate. The non-exchangeable labeling ensures the tracer signal remains stable throughout the experimental period.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Allopregnanolone-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.